![molecular formula C18H19NO5 B385231 N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622355-59-3](/img/structure/B385231.png)

N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

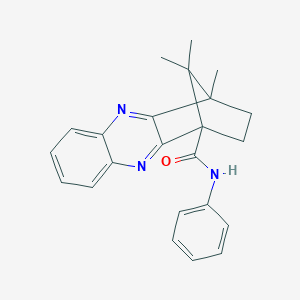

“N-(1,3-Benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide” is a chemical compound with the molecular formula C17H19NO5 . It has an average mass of 317.336 Da and a monoisotopic mass of 317.126312 Da .

Synthesis Analysis

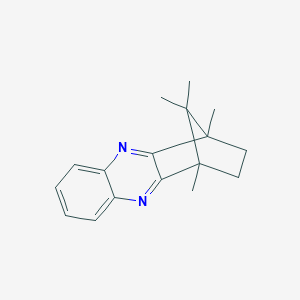

The synthesis of similar compounds, such as bicyclo [2.2.1]heptane-1-carboxylates, has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

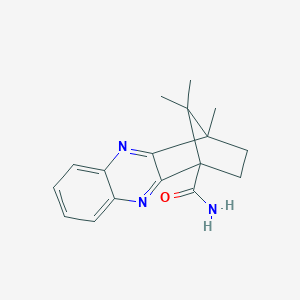

The molecular structure of this compound is embedded in its name. The “bicyclo[2.2.1]heptane” part indicates a bicyclic structure with 2 carbons in the first ring, 2 in the second, and 1 shared between them. The “4,7,7-trimethyl” indicates three methyl groups (-CH3) attached to the 4th and 7th carbons of the bicyclic structure. The “2,3-dioxo” indicates two carbonyl groups (=O) at the 2nd and 3rd positions. The “1-carboxamide” indicates a carboxamide group (-C(=O)NH2) at the 1st position. The “N-(1,3-benzodioxol-5-yl)” indicates a 1,3-benzodioxol-5-yl group attached to the nitrogen of the carboxamide .Aplicaciones Científicas De Investigación

Anticancer Applications

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Antidiabetic Applications

In another study, benzodioxol carboxamide derivatives were synthesized and investigated for their antidiabetic potential . The synthesized compounds underwent characterization via HRMS, 1H-, 13CAPT-NMR, and MicroED . Their efficacy against α-amylase was assessed in vitro, while MTS assays were employed to gauge cytotoxicity across cancer and normal cell lines . Notably, two of the compounds displayed potent α-amylase inhibition (IC50 values of 0.85 and 0.68 µM, respectively) while exhibiting a negligible effect on the Hek293t normal cell line (IC50 > 150 µM), suggesting their safety .

Synthesis of Novel Organoselenium Compounds

The compound has also been used in the synthesis of novel organoselenium compounds . The initial synthetic endeavor begins with the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane by the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .

Direcciones Futuras

The development of enantioselective approaches to functionalized bicyclo [2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . This suggests potential future directions in the synthesis and application of similar compounds.

Mecanismo De Acción

Target of Action

Similar compounds with abenzodioxol structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Compounds with similar structures have been found to interact with their targets, causing changes such ascell cycle arrest at the S phase and induction of apoptosis in cancer cells .

Biochemical Pathways

It’s worth noting that similar compounds have been found to modulatemicrotubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .

Result of Action

Similar compounds have shown significant anticancer activity against various cancer cell lines, including prostate (lncap), pancreatic (mia paca-2), and acute lymphoblastic leukemia (ccrf-cem) cancer cell lines .

Action Environment

It’s worth noting that the efficacy of similar compounds has been evaluated both in vitro and in vivo , suggesting that the biological environment can influence their action.

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-16(2)17(3)6-7-18(16,14(21)13(17)20)15(22)19-10-4-5-11-12(8-10)24-9-23-11/h4-5,8H,6-7,9H2,1-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXADCOGHYQGTKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(C(=O)C2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(benzoylamino)(4-isobutoxy-3-methoxyphenyl)methyl]benzamide](/img/structure/B385148.png)

![N-(5-chloro-2-pyridinyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide](/img/structure/B385152.png)

![N-[(3-ethoxy-4-methoxyphenyl)-[(2-fluorobenzoyl)amino]methyl]-2-fluorobenzamide](/img/structure/B385155.png)

![N-(2-Bromophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385157.png)

![N-(4-Methoxyphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385159.png)

![N-(4-Acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385160.png)

![N-(4-Fluorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385161.png)

![Methyl 12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxylate](/img/structure/B385163.png)

![N-(2-Chlorophenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385164.png)

![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B385168.png)

methylcarbamate](/img/structure/B385171.png)